4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazolesThe presence of both amino and thiol groups in the structure makes this compound a versatile building block for the synthesis of various biologically active molecules .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Potential use in the development of new materials with specific properties.
Safety and Hazards
Future Directions
Mechanism of Action
- The primary target of this compound is likely to be monoamine oxidase (MAO) . MAO inhibitors prevent the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine by binding to MAO, thus elevating their levels in nerve endings. This sustained activity of neurotransmitters may contribute to antidepressant effects .
- The compound interacts with the benzylic position of the benzene ring. The presence of the benzene ring allows for resonance stabilization of the benzylic carbocation, favoring substitution at this position. This resonance stabilization influences the compound’s reactivity and selectivity .
Target of Action
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-methoxybenzyl chloride with thiocarbohydrazide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of amines.
Substitution: Formation of substituted triazoles.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol
- 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol
- 4-amino-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the methoxybenzyl group, which can enhance its biological activity and specificity compared to other similar compounds. This structural feature can influence its interaction with molecular targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
4-amino-3-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c1-15-8-4-2-7(3-5-8)6-9-12-13-10(16)14(9)11/h2-5H,6,11H2,1H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGVZQCLIGREBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NNC(=S)N2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356402 | |
Record name | 4-Amino-5-[(4-methoxyphenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93073-14-4 | |
Record name | 4-Amino-5-[(4-methoxyphenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazole-3-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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